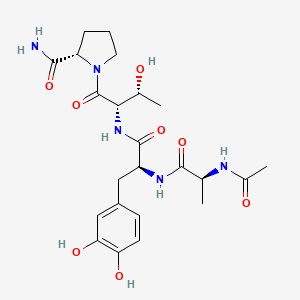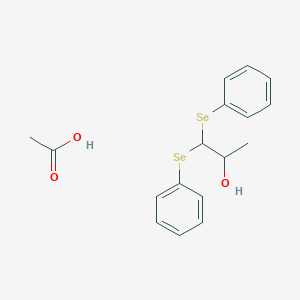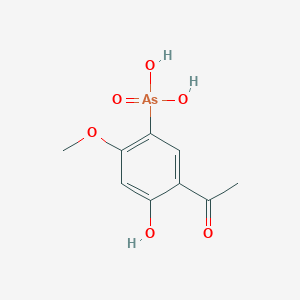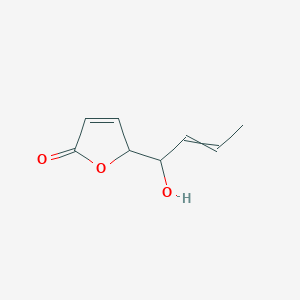
5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a hydroxybutenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of furan-2(5H)-one with 1-hydroxybut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 5-(1-Oxobut-2-en-1-yl)furan-2(5H)-one.
Reduction: The double bond in the butenyl group can be reduced to form 5-(1-Hydroxybutyl)furan-2(5H)-one.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation, while amines can be introduced using nucleophilic substitution reactions.
Major Products
Oxidation: 5-(1-Oxobut-2-en-1-yl)furan-2(5H)-one
Reduction: 5-(1-Hydroxybutyl)furan-2(5H)-one
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxybutenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The furan ring can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one
- 5-(1-Hydroxybutyl)furan-2(5H)-one
- 5-(1-Oxobut-2-en-1-yl)furan-2(5H)-one
Uniqueness
This compound is unique due to the presence of both a hydroxybutenyl group and a furan ring, which confer distinct chemical and biological properties
Propiedades
Número CAS |
663921-08-2 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
2-(1-hydroxybut-2-enyl)-2H-furan-5-one |
InChI |
InChI=1S/C8H10O3/c1-2-3-6(9)7-4-5-8(10)11-7/h2-7,9H,1H3 |
Clave InChI |
SMKPKIFBQCUYGS-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C1C=CC(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene](/img/structure/B12521613.png)
![4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one](/img/structure/B12521617.png)
![7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B12521636.png)
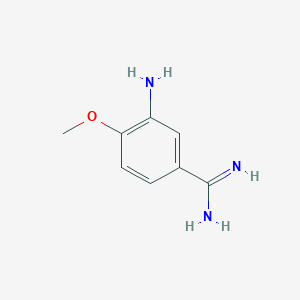
![10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12521643.png)
![(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12521644.png)
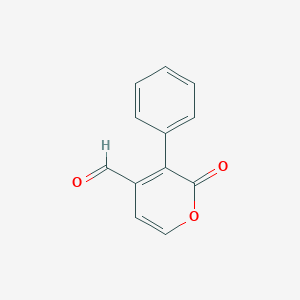
![2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B12521660.png)
![(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol](/img/structure/B12521668.png)
![3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12521671.png)
![2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene](/img/structure/B12521678.png)
